molecular formula C28H24ClN3O3S B11541888 N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11541888
M. Wt: 518.0 g/mol
InChI Key: LASAPOPOHXYBDE-NDZAJKAJSA-N
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Description

N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes benzyl, chlorobenzylidene, hydrazinyl, carbonyl, phenyl, and methylbenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the condensation of N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide with benzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
  • N-benzyl-N-(2-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Uniqueness

N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide is unique due to the presence of the 4-chlorobenzylidene group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C28H24ClN3O3S

Molecular Weight

518.0 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H24ClN3O3S/c1-21-11-17-25(18-12-21)36(34,35)32(20-23-7-3-2-4-8-23)27-10-6-5-9-26(27)28(33)31-30-19-22-13-15-24(29)16-14-22/h2-19H,20H2,1H3,(H,31,33)/b30-19+

InChI Key

LASAPOPOHXYBDE-NDZAJKAJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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